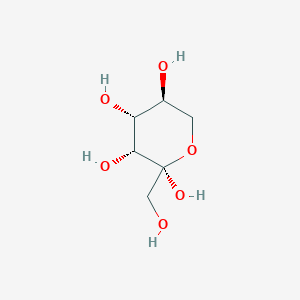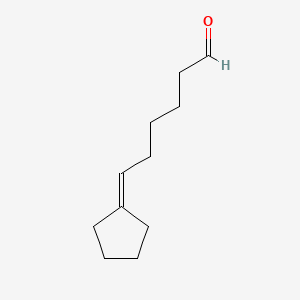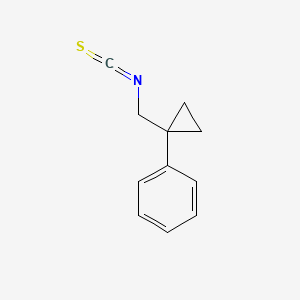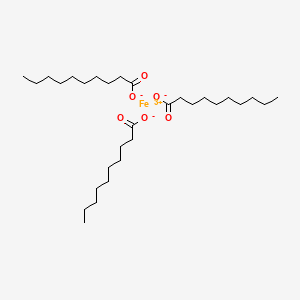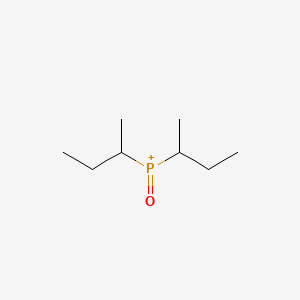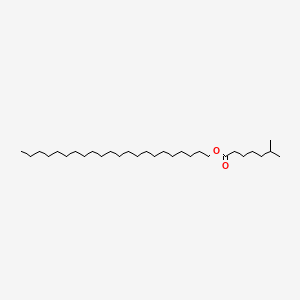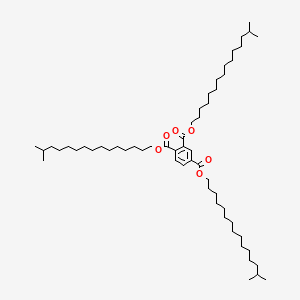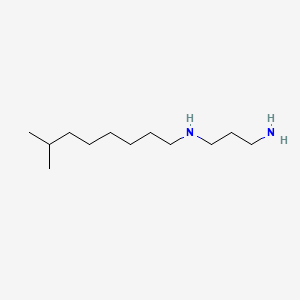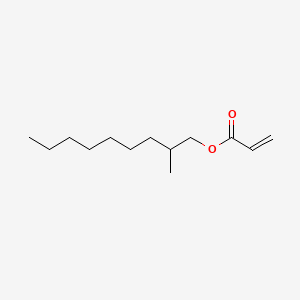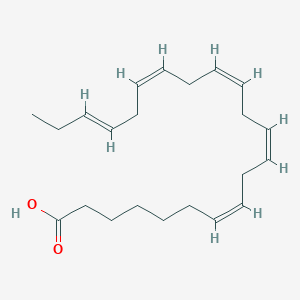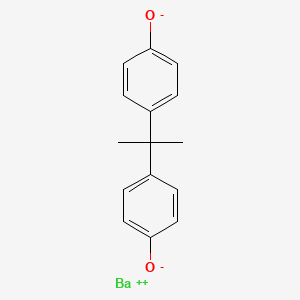
Zinc bis(2-ethylhexyl) dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(2-ethylhexyl) dimaleate is a chemical compound that belongs to the class of organometallic compounds. It is characterized by the presence of zinc, which is bonded to two 2-ethylhexyl groups and two maleate groups. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc oxide with 2-ethylhexylamine and maleic anhydride under controlled conditions.
Industrial Production Methods: The compound is typically produced in a controlled environment to ensure purity and consistency. The reaction involves heating the reactants in a solvent, followed by purification steps to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms zinc oxide.
Reduction: Reduction reactions involve the addition of electrons, resulting in the formation of zinc metal.
Substitution: Substitution reactions can occur, where one or more of the ligands (2-ethylhexyl or maleate groups) are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide
Reduction: Zinc metal
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.
Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.
Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.
Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.
Mecanismo De Acción
The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.
Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.
Comparación Con Compuestos Similares
Zinc bis(2-ethylhexyl) dimaleate is compared with other similar compounds to highlight its uniqueness:
Zinc bis(2-ethylhexyl) dithiophosphate: This compound has similar applications but differs in its chemical structure and reactivity.
Zinc bis(2-ethylhexyl) bis(dithiophosphate): Another related compound with distinct properties and uses.
These compounds share similarities in their zinc content and organometallic nature but differ in their ligands and specific applications.
Propiedades
Número CAS |
13560-77-5 |
|---|---|
Fórmula molecular |
C24H38O8Zn |
Peso molecular |
519.9 g/mol |
Nombre IUPAC |
zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-; |
Clave InChI |
GRLPGMSOIBAIPK-ATMONBRVSA-L |
SMILES isomérico |
CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2] |
SMILES canónico |
CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


